3-methoxy-1-methyl-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S2/c1-10-6-11(2)15(12(3)7-10)20-14(26)9-29-19-23-22-18(30-19)21-16(27)13-8-25(4)24-17(13)28-5/h6-8H,9H2,1-5H3,(H,20,26)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXXBJIXWPLUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CN(N=C3OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide involves multiple steps, including the formation of the pyrazole and thiadiazole rings, followed by the introduction of the carbamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are also critical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique properties could enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several synthesized derivatives reported in the literature. Below is a comparative analysis based on synthesis, physicochemical properties, and functional group modifications.
Key Observations:
Synthetic Routes :
- The target compound likely employs a coupling strategy similar to 3a–3e (), where EDCI/HOBt mediates amide bond formation. However, its sulfanyl-thiadiazole linkage may require additional steps, such as thiol alkylation (as in ) .
- In contrast, LS-03205 () uses a benzoate ester, which simplifies synthesis but reduces hydrolytic stability compared to carboxamides .
Substituent Effects: The 3-methoxy group on the pyrazole ring distinguishes the target compound from 3a–3e, which feature chloro or cyano groups. Methoxy may improve solubility compared to chloro substituents but reduce electrophilic reactivity .
Physicochemical Properties :
- Melting points for analogs (3a–3e : 123–183°C) suggest moderate crystallinity, likely influenced by aryl stacking. The target compound’s trimethylphenyl group may elevate its melting point beyond 180°C .
- MS data for 3a–3e (m/z 403–437) align with the target compound’s predicted molecular weight (~500–550 g/mol), indicating comparable mass spectrometric detectability .
Functional Implications of Structural Variations
Biological Activity
The compound 3-methoxy-1-methyl-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved through the cyclization of hydrazine derivatives with carbon disulfide.
- Introduction of Functional Groups : The methoxy and trimethylphenyl groups are introduced via nucleophilic substitution reactions.
- Final Assembly : The final structure is completed by coupling the thiadiazole with the pyrazole and carboxamide functionalities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria are notably low, suggesting potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound has selective toxicity against cancer cell lines. For example, it demonstrated an IC50 value of approximately 25 µM against certain human cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. It may inhibit key enzymes involved in cellular processes such as DNA replication or protein synthesis.
Case Studies
- Antibacterial Activity : In a study assessing the antibacterial efficacy of the compound against Staphylococcus aureus, it was found that at concentrations above its MIC, there was a significant reduction in bacterial viability.
- Anticancer Potential : A separate investigation into its anticancer properties demonstrated that treatment with the compound led to apoptosis in carcinoma cells, highlighting its potential as a therapeutic agent.
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-thiadiazole core. Key steps include:
- Coupling reactions : Use of K₂CO₃ as a base in DMF to facilitate nucleophilic substitution at the thiadiazole sulfur (e.g., alkylation with carbamoylmethyl sulfanyl groups) .
- Purification : Recrystallization with ethanol or chromatography (e.g., silica gel) to isolate high-purity products .
- Catalysts : Triethylamine or DCC (dicyclohexylcarbodiimide) for amide bond formation between the pyrazole and carbamoyl groups . Yield optimization requires adjusting stoichiometry (1.1–1.2 equivalents of electrophiles) and monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and functional groups (e.g., methoxy, methyl, and carboxamide signals) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly if polymorphs or stereochemical ambiguities arise .
Q. What solvents and conditions are optimal for stabilizing the compound during storage?
- Solubility : DMSO or DMF for dissolution in biological assays; avoid aqueous buffers due to potential hydrolysis of the thiadiazole ring .
- Storage : Lyophilized powder at −20°C under inert gas (argon) to prevent oxidation of sulfanyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Assay standardization : Use identical cell lines (e.g., HEK293 or HeLa) and control compounds to normalize activity measurements .
- Metabolic stability tests : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify critical pharmacophores .
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs), focusing on the carboxamide and thiadiazole moieties as hydrogen-bond donors .
- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features (e.g., methyl group position) with activity .
Q. How should researchers design experiments to assess the compound’s mechanism of action?
- Target deconvolution : Combine affinity chromatography with mass spectrometry (e.g., SILAC labeling) to identify binding proteins .
- Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and thermodynamic parameters .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects in treated cells .
Q. What strategies mitigate challenges in synthesizing derivatives with modified substituents?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during thiadiazole functionalization to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction times for sterically hindered substitutions (e.g., bulky trimethylphenyl groups) .
- Parallel synthesis : Employ combinatorial libraries to screen substituent effects on solubility and potency .
Methodological Considerations
Q. How can crystallographic data from SHELX be validated for structural assignments?
- R-factor analysis : Ensure R < 0.05 for high-confidence models .
- Twinned data refinement : Use SHELXL’s TWIN command to resolve overlapping diffraction patterns in complex crystals .
Q. What are best practices for comparing this compound to structurally similar analogs?
- Pharmacophore alignment : Superimpose crystal structures (e.g., PyMOL) to identify conserved binding motifs .
- Bioactivity cliffs : Calculate Tanimoto similarity indices and correlate with activity differences using ChEMBL data .
Q. How should researchers address low solubility in in vivo studies?
- Prodrug design : Introduce phosphate or acetate groups at the pyrazole nitrogen to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
